molecular formula C17H17ClFN3O2 B6451920 N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide CAS No. 2548996-86-5

N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide

Cat. No.: B6451920
CAS No.: 2548996-86-5
M. Wt: 349.8 g/mol
InChI Key: HZLYAKIADYMRAV-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a 2-chlorophenyl group, a 5-fluoropyridin-2-yl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring provides a cyclic backbone to the molecule, while the various functional groups (2-chlorophenyl, 5-fluoropyridin-2-yl, carboxamide) add complexity and reactivity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the carboxamide group might participate in acid-base reactions, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the fluoropyridinyl group might be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar pyrrolidine ring. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with specific receptors or enzymes in the body. The exact mechanism of action would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups it contains. For example, the presence of a chloro group might make it potentially hazardous due to the possibility of forming harmful chlorinated byproducts. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include studying its reactivity, investigating its potential uses (for example, in pharmaceuticals or materials science), and developing more efficient synthesis methods .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-3-1-2-4-15(14)21-17(23)22-8-7-12(10-22)11-24-16-6-5-13(19)9-20-16/h1-6,9,12H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYAKIADYMRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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